Cas no 1882269-49-9 (2-(4-methylpiperidin-4-yl)oxypyridine)

2-(4-methylpiperidin-4-yl)oxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylpiperidin-4-yl)oxypyridine
- Pyridine, 2-[(4-methyl-4-piperidinyl)oxy]-
- EN300-1847495
- 2-((4-Methylpiperidin-4-yl)oxy)pyridine
- 1882269-49-9
- SCHEMBL20224865
- 2-[(4-methylpiperidin-4-yl)oxy]pyridine
-
- インチ: 1S/C11H16N2O/c1-11(5-8-12-9-6-11)14-10-4-2-3-7-13-10/h2-4,7,12H,5-6,8-9H2,1H3
- InChIKey: VFTYKWAHHLEMMV-UHFFFAOYSA-N
- SMILES: C1(OC2(C)CCNCC2)=NC=CC=C1
計算された属性
- 精确分子量: 192.126263138g/mol
- 同位素质量: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- 密度みつど: 1.047±0.06 g/cm3(Predicted)
- Boiling Point: 282.9±30.0 °C(Predicted)
- 酸度系数(pKa): 9.87±0.10(Predicted)
2-(4-methylpiperidin-4-yl)oxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847495-0.5g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1847495-2.5g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1847495-1.0g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1847495-0.1g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1847495-0.25g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1847495-0.05g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1847495-5.0g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1847495-1g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1847495-10.0g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1847495-5g |
2-[(4-methylpiperidin-4-yl)oxy]pyridine |
1882269-49-9 | 5g |
$2443.0 | 2023-09-19 |
2-(4-methylpiperidin-4-yl)oxypyridine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
2-(4-methylpiperidin-4-yl)oxypyridineに関する追加情報
Introduction to 2-(4-methylpiperidin-4-yl)oxypyridine (CAS No. 1882269-49-9)
2-(4-methylpiperidin-4-yl)oxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1882269-49-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry. The presence of both piperidine and pyridine rings, coupled with an oxygenated functional group, makes it a versatile scaffold for designing novel bioactive molecules.
The 2-(4-methylpiperidin-4-yl)oxypyridine structure combines the favorable properties of piperidine derivatives, such as their role as bioisosteres in drug design, with the electron-deficient nature of pyridine. This combination enhances its suitability for various pharmacological applications, particularly in the development of small-molecule inhibitors and modulators. The 4-methylpiperidin-4-yl moiety, in particular, contributes to the compound's lipophilicity and binding affinity, making it an attractive candidate for further exploration.
In recent years, there has been a surge in research focused on developing innovative therapeutic agents targeting complex diseases. 2-(4-methylpiperidin-4-yl)oxypyridine has emerged as a promising intermediate in this context. Its structural motif is reminiscent of several known bioactive molecules, suggesting potential utility in the synthesis of drugs with enhanced pharmacokinetic profiles. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been highlighted in several preliminary studies.
One of the most compelling aspects of 2-(4-methylpiperidin-4-yl)oxypyridine is its adaptability in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with improved solubility, metabolic stability, and target specificity. For instance, modifications to the methylpiperidine ring have shown promise in enhancing binding affinity to certain enzyme targets, while alterations to the pyridine ring have been explored for optimizing receptor interactions.
The compound's relevance extends beyond academic research. Pharmaceutical companies are increasingly interested in exploring novel heterocyclic compounds like 2-(4-methylpiperidin-4-yl)oxypyridine for their potential therapeutic applications. Its structural features align well with current trends in drug design, particularly the emphasis on bioisosteric replacements to improve drug-like properties. This has led to several collaborations between academic institutions and industry partners aimed at synthesizing and evaluating derivatives of this compound.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(4-methylpiperidin-4-yl)oxypyridine. Molecular modeling studies have provided insights into its binding mode with various biological targets, enabling rational design of more potent and selective analogs. These computational approaches have complemented experimental efforts, allowing researchers to predict and validate the pharmacological activity of new derivatives efficiently.
The synthesis of 2-(4-methylpiperidin-4-yl)oxypyridine itself presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have streamlined the process, enabling researchers to access derivatives with high efficiency and yield.
From a broader perspective, the study of compounds like 2-(4-methylpiperidin-4-yl)oxypyridine contributes to our understanding of heterocyclic chemistry and its role in drug discovery. These molecules serve as valuable tools for exploring new chemical space and identifying novel therapeutic targets. As our knowledge of biological systems expands, so does the demand for innovative molecular entities like this one.
The future prospects for 2-(4-methylpiperidin-4-yl)oxypyridine are bright, with ongoing research expected to uncover new applications and derivatives with enhanced properties. As more data becomes available on its pharmacological activity and synthetic feasibility, it is likely to play an increasingly important role in pharmaceutical development. The compound exemplifies the intersection of chemistry and medicine—a field where innovation continues to drive progress towards better healthcare solutions.
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